5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O4S and its molecular weight is 204.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Diastereoselective Synthesis : A novel approach to synthesize functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters was developed, showcasing the potential of 5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid in creating structurally complex molecules with good yield and diastereoselectivity (Meninno et al., 2021).
- Formation of Novel Biological-Based Nano Organo Solid Acids : This compound was instrumental in the design and synthesis of novel nano organocatalysts, contributing to greener and more efficient chemical processes (Zolfigol et al., 2015).
- Synthesis of Heterocyclic Systems : It played a crucial role in the synthesis of novel pyrrolobenzothiadiazocine, a new heterocyclic system, showcasing its versatility in creating diverse molecular architectures (Santo et al., 1996).
Catalysis and Reaction Mechanisms
- Microwave-Assisted Synthesis : Demonstrated efficiency in microwave-assisted synthesis of pyrimidine derivatives, highlighting its utility in modern, rapid synthesis techniques (Matloobi & Kappe, 2007).
- Isoxazole Strategy for Synthesis : Its derivatives were used in a novel synthesis method for α-aminopyrrole derivatives, indicating its role in developing new synthetic pathways (Galenko et al., 2019).
Biological Applications
- Antidiabetic Agent Synthesis : It was crucial in the synthesis of novel antidiabetic agents, showcasing its potential in medicinal chemistry (Choudhary et al., 2011).
- Antimicrobial Agent Development : Its derivatives have been explored for their antimicrobial properties, further extending its applications in the pharmaceutical industry (2020) No Authors Listed.
Advanced Material and Method Development
- Selective Synthesis of Functionalized Pyrroles : Showcased in the selective synthesis of functionalized pyrroles, indicating its role in advanced material development (Zhao et al., 2016).
- HIV-1 Entry Inhibitors Synthesis : Key intermediate in synthesizing HIV-1 entry inhibitors, demonstrating its importance in antiviral research (Belov et al., 2017).
Mechanism of Action
Target of Action
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as Aminosalicylic acid, is an anti-mycobacterial agent used with other anti-tuberculosis drugs for the treatment of all forms of active tuberculosis due to susceptible strains of tubercle bacilli . The primary targets of this compound are the Mycobacterium tuberculosis .
Biochemical Pathways
Aminosalicylic acid is a precursor of all tetrapyrroles such as chlorophyll, heme and siroheme . After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD), and can be inhibited by aluminum and mercury .
Pharmacokinetics
Aminosalicylic acid is only partly absorbed after liberation in the terminal ileum and colon . A major part of this 5-ASA is presystemically eliminated, e.g., N-acetylated during its first passage through the intestinal mucosa and liver . Mean steady state plasma levels of unchanged 5-ASA are rather low (range 0.02 to 1.2 μg/ml) whereas those of Ac-5-ASA are always higher (range 0.1 to 2.9 μg/ml). This is due to the rapid elimination of 5-ASA (t1/2=0.4 to 2.4h) and the slightly slower renal excretion of the Ac-5-ASA (t1/2=6 to 9h, renal clearance=200 to 300 ml/min) .
Result of Action
The result of aminosalicylic acid’s action is the prevention of the multiplication of bacteria without destroying them, which is referred to as being bacteriostatic . It also inhibits the onset of bacterial resistance to streptomycin and isoniazid .
Action Environment
The action of aminosalicylic acid can be influenced by environmental factors such as temperature, light, and humidity. For example, microaerophiles require oxygen, but at a lower level than normal atmospheric levels – they only grow at levels of 2-10%
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in amino acid metabolism. For instance, it can act as a substrate for certain aminotransferases, facilitating the transfer of amino groups in metabolic pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic profile of cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and efficacy. In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Studies in animal models have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism. This compound can interact with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. Additionally, this compound can affect the levels of key metabolites, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by amino acid transporters, facilitating its uptake and distribution within cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The subcellular distribution of this compound can have significant implications for its biochemical activity and cellular effects .
Properties
IUPAC Name |
1-methyl-5-sulfamoylpyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-4(6(9)10)2-3-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOQXPHVZAOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372466 | |
Record name | 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-62-9 | |
Record name | 5-(AMINOSULFONYL)-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-sulphamoyl-1H-pyrrole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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